molecular formula C14H15NO B178859 2-Amino-1-(4-phenylphenyl)ethan-1-ol CAS No. 110826-96-5

2-Amino-1-(4-phenylphenyl)ethan-1-ol

Cat. No. B178859
M. Wt: 213.27 g/mol
InChI Key: ATTHACCWLCOMAC-UHFFFAOYSA-N
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Patent
US08598202B2

Procedure details

To a solution consisting of 1-biphenyl-4-yl-2-bromo-ethanone (412 mg. 1.5 mmol) and EtOH (6 mL) was added NaN3 (107 mg, 1.6 mmol) at rt. The mixture was stirred at rt for 2 h and then cooled to 0° C. NaBH4 (61 mg, 1.6 mmol) was added and the mixture stirred for 45 min. A mixture (black slurry) of CuSO4.5H2O (37 mg)/NaBH4 (28 mg) in MeOH 2 mL) was prepared by adding the NaBH4 to CuSO4.5H2O in MeOH at 0° C. This slurry was poured into the reaction mixture. The reaction vessel was allowed to gradually warm to rt. An additional amount of NaBH4 (28 mg) was added 30 min after the addition of the slurry. The reaction was stirred at rt for 2 h. The mixture was filtered through a pad of celite, adhered to silica gel (7-8 g) and purified (FCC) to give the title compound (256 mg, 80%).
Quantity
412 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
107 mg
Type
reactant
Reaction Step Three
Name
Quantity
61 mg
Type
reactant
Reaction Step Four
[Compound]
Name
CuSO4.5H2O
Quantity
37 mg
Type
reactant
Reaction Step Five
Name
Quantity
28 mg
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
CuSO4.5H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
28 mg
Type
reactant
Reaction Step Seven
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]([C:7](=[O:10])[CH2:8]Br)=[CH:3][CH:2]=1.CCO.[N-:20]=[N+]=[N-].[Na+].[BH4-].[Na+]>CO>[NH2:20][CH2:8][CH:7]([C:4]1[CH:5]=[CH:6][C:1]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:2][CH:3]=1)[OH:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
412 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)C(CBr)=O)C1=CC=CC=C1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
107 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
61 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
CuSO4.5H2O
Quantity
37 mg
Type
reactant
Smiles
Name
Quantity
28 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
CuSO4.5H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
28 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the mixture stirred for 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
This slurry was poured into the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to rt
ADDITION
Type
ADDITION
Details
after the addition of the slurry
STIRRING
Type
STIRRING
Details
The reaction was stirred at rt for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
purified (FCC)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC(O)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 256 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.